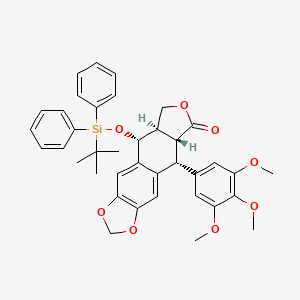

O-TBDPS-Podophyllotoxin

CAS No.:

Cat. No.: VC18002437

Molecular Formula: C38H40O8Si

Molecular Weight: 652.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H40O8Si |

|---|---|

| Molecular Weight | 652.8 g/mol |

| IUPAC Name | (5R,5aR,8aR,9R)-5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

| Standard InChI | InChI=1S/C38H40O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20,28,33-35H,21-22H2,1-6H3/t28-,33+,34-,35-/m0/s1 |

| Standard InChI Key | UYVUMUKFPSIEAL-CPIBNWGPSA-N |

| Isomeric SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |

| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |

Introduction

Synthetic Strategies for O-TBDPS-Podophyllotoxin

Silylation of Podophyllotoxin

The synthesis of O-TBDPS-Podophyllotoxin typically begins with selective silylation of podophyllotoxin’s hydroxyl groups. In a representative procedure :

-

Substrate Preparation: Podophyllotoxin is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere.

-

Silylation: Addition of TBDPS-Cl (tert-butyldiphenyldichlorosilane) and imidazole at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Workup: Quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography yields O-TBDPS-Podophyllotoxin in 70–85% yield .

Key Considerations:

-

Regioselectivity: The C-4 hydroxyl group is preferentially silylated due to steric and electronic factors .

-

Compatibility: TBDPS groups remain stable during subsequent reactions, such as glycosylation or triazole formation, enabling modular derivatization .

Applications in Analog Synthesis

O-TBDPS-Podophyllotoxin serves as an intermediate in the synthesis of advanced derivatives:

-

Dimeric Conjugates: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links two O-TBDPS-Podophyllotoxin units via triazole linkers, enhancing topoisomerase-II inhibition .

-

Glycosylated Derivatives: Silyl protection facilitates the attachment of sugar moieties to the C-4 position, improving water solubility and tumor targeting .

Pharmacological Profile and Anticancer Mechanisms

| Compound | IC₅₀ (KB Cells, μM) | IC₅₀ (KB/VCR Cells, μM) | Selectivity Ratio (KB/VCR) |

|---|---|---|---|

| Podophyllotoxin | 0.01 | 0.05 | 5.0 |

| 17l (Disulfide) | 2.90 | 0.97 | 0.33 |

| 22d (Trisulfide) | 5.80 | 1.20 | 0.21 |

| O-TBDMS-Podophyllotoxin | 1.45 | 0.78 | 0.54 |

Data adapted from . Selectivity ratio = IC₅₀ (KB) / IC₅₀ (KB/VCR).

The TBDPS group’s steric bulk may reduce nonspecific binding, potentially lowering off-target toxicity compared to unprotected podophyllotoxin .

Mechanism of Action

-

Enhanced Plasma Stability: Silyl protection slows hepatic metabolism, prolonging systemic exposure .

-

MDR Modulation: Bulky substituents evade P-glycoprotein efflux, overcoming multidrug resistance (MDR) in vincristine-resistant KB/VCR cells .

Biopharmaceutical Advancements and Nanoconjugates

Recent innovations leverage O-TBDPS-Podophyllotoxin in nanomedicine:

-

Polymer-Based Nanoparticles: PEGylation of O-TBDPS-Podophyllotoxin improves aqueous solubility and tumor accumulation via the enhanced permeability and retention (EPR) effect .

-

Stimuli-Responsive Prodrugs: Conjugation via H₂O₂-sensitive linkers enables tumor-specific drug release, minimizing systemic toxicity .

-

Prodrug Formation: O-TBDPS-Podophyllotoxin is conjugated to poly(ethylene glycol) (PEG) via an oxalate ester linker.

-

Self-Assembly: DSPE-PEG stabilizes the prodrug into nanoparticles (NPs) with 83% drug loading efficiency.

-

Controlled Release: NPs release 78% of podophyllotoxin under 1 mM H₂O₂, mimicking tumor microenvironment conditions .

Challenges and Future Directions

Despite its promise, O-TBDPS-Podophyllotoxin faces hurdles:

-

Synthetic Complexity: Multi-step protection/deprotection sequences limit scalability.

-

Metabolic Fate: The TBDPS group’s persistence may necessitate enzymatic cleavage for activation, complicating pharmacokinetic profiling .

Ongoing research priorities include:

-

Targeted Delivery Systems: Antibody-drug conjugates (ADCs) exploiting tumor-specific antigens.

-

Combination Therapies: Synergistic pairing with checkpoint inhibitors or DNA-damaging agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume